molecular formula C6H14Cl2N2 B169963 2,5-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 1192-92-3

2,5-Diazabicyclo[2.2.2]octane dihydrochloride

Cat. No. B169963
CAS RN: 1192-92-3
M. Wt: 185.09 g/mol
InChI Key: MYIPGNFIOPNJBA-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[2.2.2]octane dihydrochloride, also known as DABCO, is a colorless solid . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .


Molecular Structure Analysis

The molecular formula of 2,5-Diazabicyclo[2.2.2]octane dihydrochloride is C6H14Cl2N2 . It has a molecular weight of 185.1 .


Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for various reactions. For example, it is used in the formation of Morita–Baylis–Hillman adducts . It is also involved in the ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane .


Physical And Chemical Properties Analysis

2,5-Diazabicyclo[2.2.2]octane dihydrochloride is a powder with a molecular weight of 185.1 . It is stored at room temperature .

Scientific Research Applications

“2,5-Diazabicyclo[2.2.2]octane dihydrochloride”, also known as DABCO, is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

  • Polyurethane Catalyst : DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .

  • Balis-Hillman Reaction Catalyst : DABCO acts as a catalyst in Balis-Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

  • Complexing Ligand and Lewis Base : DABCO serves as an unhindered amine, making it a strong ligand and Lewis base .

  • Anti-fade Reagent in Fluorescence Microscopy : DABCO is used in mounting samples for fluorescence microscopy and as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .

  • Oxidative Coupling of Nitrosobenzenes : DABCO can be used in the oxidative coupling of nitrosobenzenes with aromatic and heteroaromatic amines. This reaction leads to the formation of unsymmetrical azoxybenzenes .

  • Synthesis of Isoxazole Derivatives : DABCO may be used in the synthesis of isoxazole derivatives via dehydration of primary nitro compounds in the presence of dipolarophiles .

  • Oxidative Coupling of Nitrosobenzenes : DABCO can be used in the oxidative coupling of nitrosobenzenes with aromatic and heteroaromatic amines, catalyzed by an I2–DABCO system. This reaction leads to the formation of unsymmetrical azoxybenzenes .

  • Synthesis of Isoxazole Derivatives : DABCO may be used in the synthesis of isoxazole derivatives via dehydration of primary nitro compounds in the presence of dipolarophiles .

Safety And Hazards

This compound is classified as a skin irritant, and it may cause respiratory irritation . It is recommended to avoid dust formation, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2,5-diazabicyclo[2.2.2]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-6-4-7-5(1)3-8-6;;/h5-8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIPGNFIOPNJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC1CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diazabicyclo[2.2.2]octane dihydrochloride

CAS RN

1192-92-3
Record name 2,5-diazabicyclo[2.2.2]octane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Reactant of Route 2
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Reactant of Route 3
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Reactant of Route 4
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Reactant of Route 5
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Reactant of Route 6
2,5-Diazabicyclo[2.2.2]octane dihydrochloride

Citations

For This Compound
5
Citations
DA Nelson, JJ Worman, B Keen - The Journal of Organic …, 1971 - ACS Publications
Thus, 3 must be the monohydrobromide salt of cis-2, 6-bis (bromomethyl)-1, 4-diphenylpiperazine(4). When 4 was recrystallized from ethyl acetate-methanol, 5 was found in the mother …
Number of citations: 3 pubs.acs.org
TJ Barton, WE Volz, JL Johnson - The Journal of Organic …, 1971 - ACS Publications
and diazepines] 2 is considered, it is rather surprisingto note that only one proven3 and two possible4· 5 examples of a silicon-containing cycloheptatriene (silagycloheptatriene or …
Number of citations: 26 pubs.acs.org
DY Pome - 2013 - air.unimi.it
Università degli Studi di Milano Page 1 Università degli Studi di Milano Dipartimento di Scienze Farmaceutiche Dottorato di Ricerca in Chimica del Farmaco – XXV Ciclo DESIGN, …
Number of citations: 2 air.unimi.it
JJ Worman - 1968 - search.proquest.com
This thesis, having been approved by the special Faculty Committee, is accepted by the Graduate School of the University of Wyom Page 1 This thesis, having been approved by the …
Number of citations: 0 search.proquest.com
WH Bunnelle, JF Daanen, KB Ryther… - Journal of medicinal …, 2007 - ACS Publications
A series of exceptionally potent agonists at neuronal nicotinic acetylcholine receptors (nAChRs) has been investigated. Several N-(3-pyridinyl) derivatives of bridged bicyclic diamines …
Number of citations: 60 pubs.acs.org

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